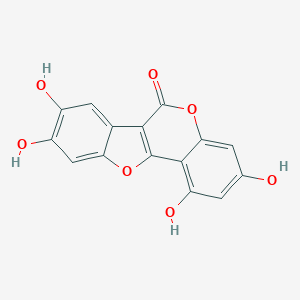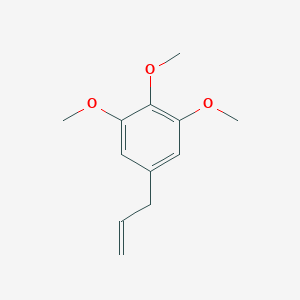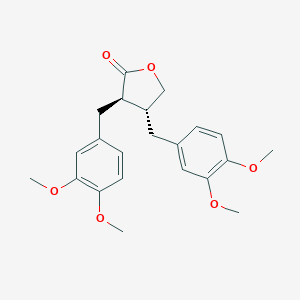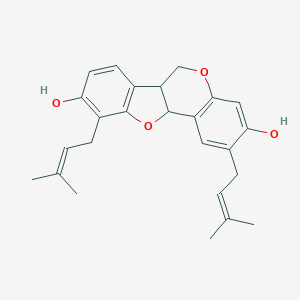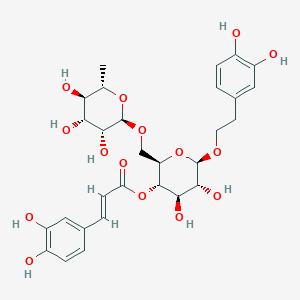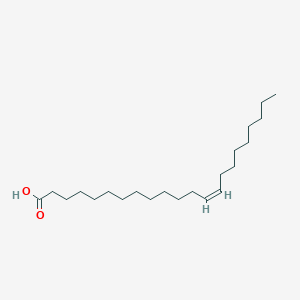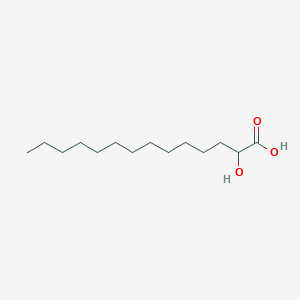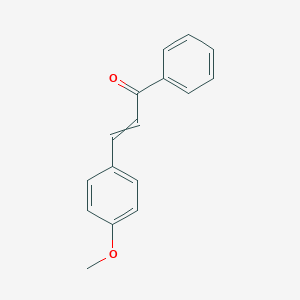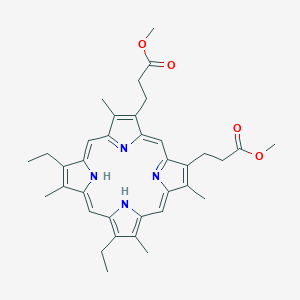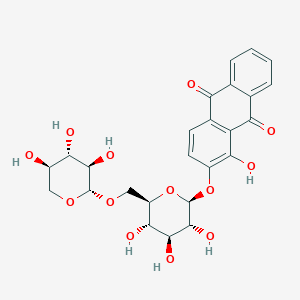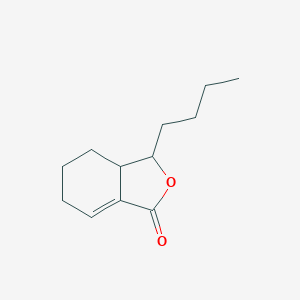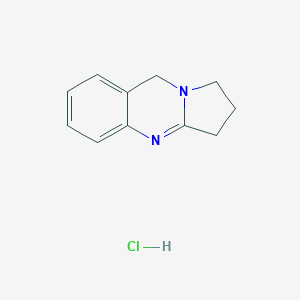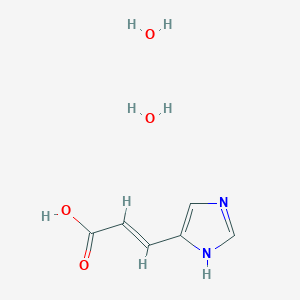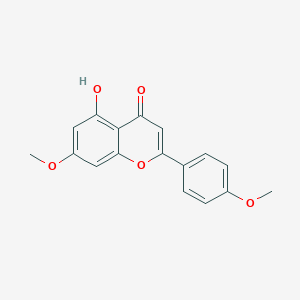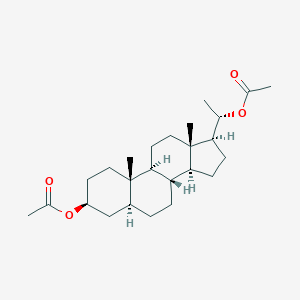
Allopregnane-3beta,20alpha-diol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allopregnane-3beta,20alpha-diol diacetate (3β,20α-DHP) is a steroid hormone that is synthesized from dehydroepiandrosterone (DHEA) in the adrenal gland. It has been found to have various physiological and biochemical effects, and has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3β,20α-DHP is not fully understood, but it is believed to act through various signaling pathways in the body. It has been shown to bind to and activate certain receptors in the brain, including the sigma-1 receptor, which is involved in neuroprotection and cognitive function. Additionally, it has been found to modulate the activity of certain enzymes and proteins involved in immune function and cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
3β,20α-DHP has been found to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine, which are involved in cognitive function and memory. Additionally, it has been found to modulate the activity of certain immune cells, including T cells and macrophages, and to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3β,20α-DHP in lab experiments is its well-established synthesis method, which allows for consistent and reliable production of the hormone. Additionally, its potential applications in various scientific research fields make it a versatile tool for researchers. However, one limitation is the limited availability of the hormone, which can make it difficult to obtain for certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3β,20α-DHP. One area of interest is its potential as a therapeutic target for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, its potential applications in cancer research and autoimmune diseases warrant further investigation. Finally, the development of new synthesis methods and the investigation of the hormone's structure-activity relationship may lead to the development of more potent and selective analogs for use in scientific research.
Métodos De Síntesis
The synthesis of 3β,20α-DHP involves the conversion of Allopregnane-3beta,20alpha-diol diacetate into 3β-hydroxy-5-androsten-17-one, which is then further converted into 3β,20α-DHP through a series of chemical reactions. This synthesis method has been well-established and is commonly used in research laboratories.
Aplicaciones Científicas De Investigación
3β,20α-DHP has been studied for its potential applications in various scientific research fields, including neuroscience, immunology, and cancer research. It has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to modulate the immune response and to have anti-inflammatory effects, making it a potential therapeutic target for autoimmune diseases. In cancer research, 3β,20α-DHP has been found to inhibit the growth of certain types of cancer cells.
Propiedades
Número CAS |
6170-08-7 |
|---|---|
Nombre del producto |
Allopregnane-3beta,20alpha-diol diacetate |
Fórmula molecular |
C25H40O4 |
Peso molecular |
404.6 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18-,19-,20-,21+,22-,23-,24-,25+/m0/s1 |
Clave InChI |
VDZDKQBSTYNFGG-CVDNUPSHSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C |
SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |
Otros números CAS |
6170-08-7 |
Sinónimos |
5alpha-Pregnan-3beta,20alpha-diol diacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



